molecular formula C20H27NO3 B065061 (R)-N-Desethyloxybutynin CAS No. 181647-19-8

(R)-N-Desethyloxybutynin

Numéro de catalogue: B065061
Numéro CAS: 181647-19-8
Poids moléculaire: 329.4 g/mol
Clé InChI: SNIBJKHIKIIGPR-FQEVSTJZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

®-N-Desethyloxybutynin is a chiral compound derived from oxybutynin, a medication commonly used to treat overactive bladder. The compound is an enantiomer, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image. This specific configuration can significantly influence its pharmacological properties and interactions with biological targets.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ®-N-Desethyloxybutynin typically involves the selective reduction of the parent compound, oxybutynin. One common method includes the use of chiral catalysts to ensure the production of the desired enantiomer. The reaction conditions often involve controlled temperatures and pressures to maintain the integrity of the chiral center.

Industrial Production Methods: In an industrial setting, the production of ®-N-Desethyloxybutynin may involve large-scale chiral resolution techniques. These methods can include crystallization, chromatography, or the use of chiral auxiliaries to separate the desired enantiomer from its mirror image. The process is optimized for yield and purity to meet pharmaceutical standards.

Analyse Des Réactions Chimiques

Types of Reactions: ®-N-Desethyloxybutynin can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and solubility.

    Reduction: Reduction reactions can remove oxygen-containing groups or introduce hydrogen atoms, potentially modifying the compound’s pharmacological activity.

    Substitution: Substitution reactions can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are frequently used under controlled temperatures.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles such as amines can be used under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Applications De Recherche Scientifique

®-N-Desethyloxybutynin has several applications in scientific research:

    Chemistry: It is used as a model compound to study chiral synthesis and resolution techniques.

    Biology: Researchers use it to investigate the effects of chirality on biological activity and receptor interactions.

    Medicine: The compound is studied for its potential therapeutic effects and as a reference standard in pharmacokinetic studies.

    Industry: It is used in the development of new pharmaceuticals and as a benchmark for quality control in drug manufacturing.

Mécanisme D'action

The mechanism of action of ®-N-Desethyloxybutynin involves its interaction with muscarinic acetylcholine receptors in the bladder. By binding to these receptors, the compound inhibits the action of acetylcholine, a neurotransmitter responsible for bladder contractions. This inhibition reduces the frequency and urgency of urination, providing relief for individuals with overactive bladder.

Comparaison Avec Des Composés Similaires

    Oxybutynin: The parent compound from which ®-N-Desethyloxybutynin is derived.

    Tolterodine: Another medication used to treat overactive bladder, with a different chemical structure but similar pharmacological effects.

    Solifenacin: A selective muscarinic receptor antagonist used for the same therapeutic purpose.

Uniqueness: ®-N-Desethyloxybutynin is unique due to its specific chiral configuration, which can result in different pharmacokinetic and pharmacodynamic properties compared to its racemic mixture or other enantiomers. This specificity can lead to variations in efficacy, side effects, and overall therapeutic profile.

Activité Biologique

(R)-N-Desethyloxybutynin (NDO) is an active metabolite of oxybutynin, a widely used anticholinergic medication for treating overactive bladder (OAB). This article explores the biological activity of NDO, its pharmacokinetics, mechanisms of action, and clinical implications based on diverse research findings.

1. Pharmacological Profile

NDO exhibits significant pharmacological activity primarily through its action as a muscarinic receptor antagonist. It has a higher affinity for M3 muscarinic receptors located in the detrusor muscle of the bladder, which are responsible for bladder contraction. By blocking these receptors, NDO effectively reduces involuntary bladder contractions, thereby alleviating symptoms associated with OAB.

Table 1: Receptor Affinity of NDO

Receptor TypeAffinity (Ki)Description
M1ModerateInvolved in cognitive functions
M2ModerateCardiac function regulation
M3HighPrimary target in bladder control

2. Pharmacokinetics

The pharmacokinetic profile of NDO is characterized by its formation from the parent compound oxybutynin through hepatic metabolism, primarily via the CYP3A4 enzyme pathway. Following oral administration of oxybutynin, plasma levels of NDO can reach 4 to 10 times higher than those of oxybutynin itself.

Table 2: Pharmacokinetic Parameters of NDO

ParameterValue
Bioavailability6% (oral), 10-22% (intravesical)
Peak Plasma Concentration (Cmax)8.2 ng/mL (after oxybutynin administration)
Half-lifeApproximately 3-4 hours

NDO acts as a competitive antagonist at muscarinic acetylcholine receptors, particularly M3 receptors in the bladder. This antagonism leads to decreased detrusor muscle contractions, resulting in reduced urinary urgency and frequency.

Clinical Implications

The efficacy of NDO in managing OAB symptoms has been demonstrated through various studies. A notable study indicated that chronic intravesical administration of (R)-oxybutynin resulted in lower and more stable concentrations of NDO compared to oral administration, suggesting improved tolerability and reduced side effects.

4. Case Studies and Clinical Findings

Several clinical studies have highlighted the role of NDO in the therapeutic profile of oxybutynin:

  • Study on Efficacy : A clinical trial involving patients with OAB demonstrated that treatment with oxybutynin significantly reduced urinary frequency and urgency. The plasma levels of NDO were monitored, showing a correlation between higher NDO levels and increased side effects such as dry mouth .
  • Comparative Analysis : Research comparing oral and intravesical routes of administration found that intravesical delivery led to lower peak-to-trough fluctuations in NDO levels, enhancing patient comfort and adherence to treatment regimens .

5. Safety and Side Effects

While NDO is effective in managing OAB symptoms, it is also associated with certain adverse effects, primarily due to its action on M3 receptors outside the bladder, such as those in salivary glands. Common side effects include:

  • Dry mouth
  • Constipation
  • Blurred vision

Table 3: Adverse Effects Associated with NDO

Side EffectIncidence Rate (%)
Dry Mouth30
Constipation15
Blurred Vision10

Propriétés

IUPAC Name

4-(ethylamino)but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3/c1-2-21-15-9-10-16-24-19(22)20(23,17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3,5-6,11-12,18,21,23H,2,4,7-8,13-16H2,1H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIBJKHIKIIGPR-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNCC#CCOC(=O)[C@@](C1CCCCC1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40432265
Record name 4-(ethylamino)but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181647-19-8
Record name (R)-N-Desethyloxybutynin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181647-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Desethyloxybutynin, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181647198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(ethylamino)but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-DESETHYLOXYBUTYNIN, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L53907KHI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-N-Desethyloxybutynin
Reactant of Route 2
Reactant of Route 2
(R)-N-Desethyloxybutynin
Reactant of Route 3
Reactant of Route 3
(R)-N-Desethyloxybutynin
Reactant of Route 4
Reactant of Route 4
(R)-N-Desethyloxybutynin
Reactant of Route 5
Reactant of Route 5
(R)-N-Desethyloxybutynin
Reactant of Route 6
Reactant of Route 6
(R)-N-Desethyloxybutynin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.